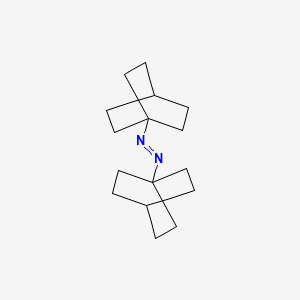
e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- is a chemical compound with the molecular formula C16H26N2 and a molecular weight of 246.3910 . This compound is characterized by its unique bicyclic structure, which consists of two bicyclo(2.2.2)octane units connected by a diazene (N=N) group. The compound’s structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- typically involves the reaction of bicyclo(2.2.2)octane derivatives with diazene precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where bicyclo(2.2.2)oct-2-ene reacts with a suitable dienophile to form the desired product . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the diazene linkage.
Industrial Production Methods
Industrial production of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amines.
Substitution: The bicyclic units can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bicyclo(2.2.2)octane oxides, while reduction can produce amines.
Scientific Research Applications
e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug design.
Mechanism of Action
The mechanism of action of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- involves its interaction with molecular targets through its diazene linkage and bicyclic structure. The compound can undergo various chemical transformations, influencing its reactivity and interactions with other molecules. The pathways involved include electron transfer processes and the formation of reactive intermediates that can participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- include:
Bicyclo(2.2.2)octane derivatives: Compounds with similar bicyclic structures but different functional groups.
Diazene derivatives: Compounds with the N=N linkage but different substituents on the nitrogen atoms.
Uniqueness
The uniqueness of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- lies in its combination of the bicyclic structure with the diazene linkage, providing distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
78497-35-5 |
|---|---|
Molecular Formula |
C16H26N2 |
Molecular Weight |
246.39 g/mol |
IUPAC Name |
bis(1-bicyclo[2.2.2]octanyl)diazene |
InChI |
InChI=1S/C16H26N2/c1-7-15(8-2-13(1)3-9-15)17-18-16-10-4-14(5-11-16)6-12-16/h13-14H,1-12H2 |
InChI Key |
OCHIAWVQRNYHIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CC2)N=NC34CCC(CC3)CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















